molecular formula C6H3ClF2 B1582247 1-Chloro-3,4-difluorobenzene CAS No. 696-02-6

1-Chloro-3,4-difluorobenzene

Cat. No. B1582247
CAS RN: 696-02-6
M. Wt: 148.54 g/mol
InChI Key: OPQMRQYYRSTBME-UHFFFAOYSA-N
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Description

1-Chloro-3,4-difluorobenzene is a compound with the molecular formula C6H3ClF2. It is also known by other names such as 4-Chloro-1,2-difluorobenzene and 3,4-Difluorochlorobenzene . This compound is used as a chemical intermediate in the preparation of various other compounds .


Synthesis Analysis

The synthesis of 1-Chloro-3,4-difluorobenzene can be achieved by reacting 2,4-difluoroaniline with t-butyl nitrite in the presence of a boron trifluoride etherate complex . The resulting diazonium salts are then thermally decomposed to yield the desired product .


Molecular Structure Analysis

The molecular structure of 1-Chloro-3,4-difluorobenzene consists of a benzene ring with chlorine and fluorine substituents. The InChI representation of the molecule is InChI=1S/C6H3ClF2/c7-4-1-2-5(8)6(9)3-4/h1-3H .


Physical And Chemical Properties Analysis

1-Chloro-3,4-difluorobenzene is a clear, colorless to light yellow liquid . It has a molecular weight of 148.54 g/mol . The compound has a boiling point of 126 °C and a density of 1.33 g/mL at 25 °C . Its refractive index is 1.475 .

Scientific Research Applications

Organic Synthesis

1-Chloro-3,4-difluorobenzene is a halogenated aromatic compound that can be used in organic synthesis . Its unique structure makes it a valuable building block in the synthesis of various organic compounds.

Pharmaceutical Research

In pharmaceutical research, 1-Chloro-3,4-difluorobenzene can be used as an intermediate in the synthesis of various pharmaceutical compounds . The presence of both chlorine and fluorine atoms in the molecule can contribute to the biological activity of the final product.

Material Science

In material science, this compound can be used in the synthesis of polymers with specific properties . The presence of fluorine atoms can contribute to the thermal stability and chemical resistance of the final product.

Agrochemicals

1-Chloro-3,4-difluorobenzene can also be used in the synthesis of agrochemicals . The fluorine atoms in the molecule can enhance the effectiveness of the final product.

Dyes and Pigments

This compound can be used in the synthesis of dyes and pigments . The presence of halogen atoms can influence the color and stability of the final product.

Research and Development

In research and development, 1-Chloro-3,4-difluorobenzene can be used as a standard for analytical methods . It can also be used in studies investigating the environmental fate and transport of halogenated aromatic compounds.

Safety And Hazards

1-Chloro-3,4-difluorobenzene is flammable and may cause harm if swallowed or if it comes into contact with the skin or eyes . It is recommended to handle this compound with care, using appropriate personal protective equipment .

properties

IUPAC Name

4-chloro-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2/c7-4-1-2-5(8)6(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQMRQYYRSTBME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219864
Record name 1-Chloro-3,4-difluorobenzene
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Molecular Weight

148.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3,4-difluorobenzene

CAS RN

696-02-6
Record name 4-Chloro-1,2-difluorobenzene
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Record name 1-Chloro-3,4-difluorobenzene
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Record name 696-02-6
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Record name 1-Chloro-3,4-difluorobenzene
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Record name Benzene, 4-chloro-1,2-difluoro
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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